molecular formula C18H22N2O4S B7713258 N-{2-ethoxy-5-[(2-ethylphenyl)sulfamoyl]phenyl}acetamide

N-{2-ethoxy-5-[(2-ethylphenyl)sulfamoyl]phenyl}acetamide

Cat. No.: B7713258
M. Wt: 362.4 g/mol
InChI Key: OTKFXXZIALSVPO-UHFFFAOYSA-N
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Description

N-{2-ethoxy-5-[(2-ethylphenyl)sulfamoyl]phenyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes an ethoxy group, an ethylphenyl group, and a sulfamoyl group attached to a phenyl ring, along with an acetamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in research and industry.

Properties

IUPAC Name

N-[2-ethoxy-5-[(2-ethylphenyl)sulfamoyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-4-14-8-6-7-9-16(14)20-25(22,23)15-10-11-18(24-5-2)17(12-15)19-13(3)21/h6-12,20H,4-5H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKFXXZIALSVPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OCC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-ethoxy-5-[(2-ethylphenyl)sulfamoyl]phenyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Ethoxy-Substituted Phenyl Ring: The starting material, 2-ethoxyphenol, undergoes a series of reactions to introduce the ethylphenyl and sulfamoyl groups. This can be achieved through electrophilic aromatic substitution reactions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via sulfonation reactions, where the phenyl ring is treated with sulfonating agents such as chlorosulfonic acid, followed by reaction with an amine to form the sulfamoyl derivative.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide moiety. This can be achieved using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-ethoxy-5-[(2-ethylphenyl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfamoyl group to an amine.

    Substitution: The ethoxy and ethylphenyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N-{2-ethoxy-5-[(2-ethylphenyl)sulfamoyl]phenyl}acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

    Biology: It may serve as a probe or reagent in biochemical assays to study enzyme activity, protein interactions, and cellular processes.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of N-{2-ethoxy-5-[(2-ethylphenyl)sulfamoyl]phenyl}acetamide involves its interaction with molecular targets such as enzymes, receptors, or proteins. The specific pathways and targets depend on the context of its application. For example, in medicinal chemistry, the compound may inhibit or activate specific enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

N-{2-ethoxy-5-[(2-ethylphenyl)sulfamoyl]phenyl}acetamide can be compared with similar compounds such as:

    N-{2-ethoxy-5-[(2-methoxyethyl)sulfamoyl]phenyl}acetamide: This compound has a methoxyethyl group instead of an ethylphenyl group, which may alter its chemical reactivity and biological activity.

    N-{2-ethoxy-5-[(2-chlorophenyl)sulfamoyl]phenyl}acetamide: The presence of a chlorophenyl group can significantly impact the compound’s properties, including its polarity and potential interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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